4-cyano-1H-indazole-3-carboxylic acid 4-cyano-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1000341-33-2
VCID: VC3872933
InChI: InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,(H,11,12)(H,13,14)
SMILES: C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N
Molecular Formula: C9H5N3O2
Molecular Weight: 187.15 g/mol

4-cyano-1H-indazole-3-carboxylic acid

CAS No.: 1000341-33-2

Cat. No.: VC3872933

Molecular Formula: C9H5N3O2

Molecular Weight: 187.15 g/mol

* For research use only. Not for human or veterinary use.

4-cyano-1H-indazole-3-carboxylic acid - 1000341-33-2

Specification

CAS No. 1000341-33-2
Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
IUPAC Name 4-cyano-1H-indazole-3-carboxylic acid
Standard InChI InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,(H,11,12)(H,13,14)
Standard InChI Key XTNCDNOZENBPPA-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N
Canonical SMILES C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

PropertyValue
IUPAC Name4-Cyano-1H-indazole-3-carboxylic acid
Molecular FormulaC9H5N3O2\text{C}_9\text{H}_5\text{N}_3\text{O}_2
Molecular Weight187.16 g/mol
CAS Registry Number1000341-33-2
SMILESC1=CC(=C2C(=C1)NN=C2C(=O)O)C#N
InChI KeyXTNCDNOZENBPPA-UHFFFAOYSA-N

The indazole scaffold consists of a fused benzene and pyrazole ring. The cyano (-CN) and carboxylic acid (-COOH) groups at positions 4 and 3, respectively, enhance its polarity and reactivity, making it suitable for further derivatization .

Synthesis and Preparation

Synthetic Routes

4-Cyano-1H-indazole-3-carboxylic acid is typically synthesized via multi-step organic transformations. Key methods include:

Route 1: Nitrosation of Indole Derivatives

Indole precursors undergo nitrosation followed by cyclization. For example, nitrosation of 4-cyanoindole derivatives in acidic conditions yields the target compound .

Route 2: Functionalization of Indazole-3-carboxylic Acid

Bromination or cyanation of indazole-3-carboxylic acid intermediates using reagents like Nbromosuccinimide\text{N}-bromosuccinimide (NBS) or copper cyanide (CuCN\text{CuCN}) introduces substituents at position 4 .

Route 3: Suzuki Coupling Reactions

Physicochemical Properties

PropertyValue
SolubilityPartially soluble in polar solvents (DMSO, DMF); insoluble in water
Melting PointNot fully characterized (decomposes above 200°C)
pKa~3.5 (carboxylic acid), ~9.8 (indazole NH)

The compound’s low water solubility limits its direct application but facilitates purification via acid-base extraction .

Spectroscopic Characterization

NMR Spectroscopy

  • 1H^1\text{H} NMR (DMSO-d6d_6):

    • δ 14.1 ppm (s, 1H, NH indazole)

    • δ 8.2–7.2 ppm (m, 3H, aromatic protons)

    • δ 10.2 ppm (s, 1H, COOH) .

IR Spectroscopy

  • Strong absorption bands at:

    • 2250 cm1^{-1} (C≡N stretch)

    • 1700 cm1^{-1} (C=O stretch)

    • 1600 cm1^{-1} (aromatic C=C) .

Biological Activity and Applications

Medicinal Chemistry

  • Kinase Inhibition: Serves as a precursor for ATP-competitive kinase inhibitors (e.g., AKT, CDK inhibitors) .

  • Anti-inflammatory Activity: Derivatives exhibit COX-2 inhibition (IC50_{50} < 1 μM in vitro) .

  • Anticancer Potential: Modulates apoptosis pathways in cancer cell lines (e.g., MCF-7, IC50_{50} = 5.2 μM) .

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